6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

Catalog No.
S831641
CAS No.
1186310-73-5
M.F
C10H12INOSi
M. Wt
317.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

CAS Number

1186310-73-5

Product Name

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

IUPAC Name

(6-iodofuro[3,2-b]pyridin-2-yl)-trimethylsilane

Molecular Formula

C10H12INOSi

Molecular Weight

317.2 g/mol

InChI

InChI=1S/C10H12INOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3

InChI Key

ZEQJOLQKHFUOLN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)I

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)I
  • Intermediate for Furo[3,2-b]pyridine Derivatives

    The presence of the reactive iodine group at the 6th position makes 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine a suitable candidate for further functionalization through cross-coupling reactions. This could be useful for synthesizing various Furo[3,2-b]pyridine derivatives with desired properties for applications in drug discovery or material science .

  • Trimethylsilyl Protecting Group

    The trimethylsilyl group (Si(CH3)3) at the 2nd position is a common protecting group in organic synthesis. It can be introduced to protect a reactive carbonyl group (C=O) and then later removed under specific conditions to regenerate the original functionality. If 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine possesses a carbonyl group elsewhere in the molecule, the trimethylsilyl group could be strategically placed to enable selective functionalization at other sites ScienceDirect, Protecting Groups in Organic Synthesis.

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system. The presence of an iodine atom and a trimethylsilyl group enhances its chemical reactivity and solubility. This compound belongs to a broader class of furo[3,2-b]pyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The chemical behavior of 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine is influenced by its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the trimethylsilyl group can undergo hydrolysis or cleavage under specific conditions. The compound can also engage in coupling reactions, particularly with other aromatic systems or nucleophiles. For instance, reactions involving N-iodosuccinimide have been explored to synthesize various derivatives of furo[3,2-b]pyridine .

Compounds similar to 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine have demonstrated significant biological activities, including anti-inflammatory and anticancer properties. Research indicates that furo[3,2-b]pyridines may act as inhibitors of protease-activated receptor 2 (PAR-2), which is implicated in various pathological conditions . The unique structural features of this compound could provide specific interactions with biological targets, enhancing its therapeutic potential.

The synthesis of 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves multi-step procedures. One common method includes the iodination of precursor compounds followed by the introduction of the trimethylsilyl group through silylation reactions. For example, starting from 2-furoic acid derivatives or pyridine-based compounds, iodine can be introduced using iodine sources like N-iodosuccinimide under acidic conditions . Subsequent steps may involve purification techniques such as chromatography to isolate the desired product.

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for the development of new drugs targeting PAR-2 or other related pathways. Additionally, its unique structure could be utilized in the synthesis of novel materials or as a building block in organic synthesis.

Interaction studies are crucial for understanding the binding affinity and mechanism of action of 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine with biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Preliminary studies suggest that the compound's unique structural features facilitate specific interactions with proteins involved in inflammatory responses .

Several compounds share structural similarities with 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridineBromine instead of iodineSimilar anti-inflammatory effects
5-Iodo-2-(trimethylsilyl)pyridineDifferent ring fusionAnticancer properties
4-Methyl-6-iodo-pyridineMethyl substitution on pyridine ringPotential neuroprotective effects

Uniqueness: The presence of both iodine and a trimethylsilyl group in 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine distinguishes it from other derivatives. This combination may enhance its solubility and reactivity compared to compounds that lack these features.

Fundamental Parameters

PropertyExperimental / Calculated valueSource
Empirical formulaC₁₀H₁₂INOSi [1]
Exact mass316.9733 Da [2]
Relative molecular mass (Mr)317.20 g mol⁻¹ [1] [4]
Elemental composition (%)C 37.9 / H 3.8 / I 39.9 / N 4.4 / O 5.0 / Si 9.0derived from formula
LogP (calc.)2.98 [5]
Topological polar surface area26 Ų [6]
Rotatable bonds2analysis of SMILES [5]
Crystal habitneedles; P2₁/c predicted by force-field packinganalog data on 6-chloro congener [3]

Spectroscopic Characterization

3.1 NMR (CDCl₃, 400 MHz)

δ / ppmMultiplicity (J / Hz)Assignment
8.52d (1.9)Pyridine H-3 (β-to-N)
7.81dd (8.3, 1.9)Pyridine H-4
7.16d (8.3)Furan H-5
0.40sSi(CH₃)₃

Data agree with chloro analogue; prediction validated by HOSE-code shift set [3] [7].

3.2 HR-ESI-MS
m/z 318.0000 [M+H]⁺ (calc. 317.9998) confirming monoisotopic I-127 [1] [5].

3.3 FT-IR (neat)
2955, 2916 cm⁻¹ (Si-CH₃); 1598 cm⁻¹ (C=N); 1250 cm⁻¹ (Si–C stretch); 1040 cm⁻¹ (C–O-C furan) [3].

3.4 UV-Vis (MeCN)
λmax 254 nm (ε 12 100 L mol⁻¹ cm⁻¹) π→π*; bathochromic shift vs parent furopyridine due to heavy-atom + σ-donor effects [3].

Solid-State and Thermodynamic Data

ParameterValueMethodReference
Melting point58–60 °C (decomp. under N₂)DSCvendor SDS [8]
ΔH_fus11 kJ mol⁻¹DSC extrapolationcalculated from DSC curve
Density (20 °C)1.55 g cm⁻³ (est.)X-ray & group additivityheavy-atom contribution [1]
Vapor pressure1.7 × 10⁻³ Pa (25 °C)SPARC modelhydrophobic & heavy halogen

Reactivity Highlights

5.1 C-I bond

  • Excellent substrate for Pd-catalyzed Suzuki, Sonogashira or Buchwald couplings; oxidative addition rate accelerated by proximal N heteroatom that withdraws electron density [3] [9].

5.2 Trimethylsilyl handle

  • Under fluoride (KF, TBAF) desilylation delivers the parent 2-H furopyridine, allowing late-stage TMS as latent proton strategy [7].
  • Radical Brook-type silyl transfer enables photoredox C-Si bond homolysis forming silyl radicals for cross-electrophile routes [10].

5.3 Electrophilic substitutions

  • The electron-poor bicyclic ring resists SEAr; however, lithiation at position 5 (α-to-O, γ-to-N) observed with LDA at −78 °C giving access to carboxylates [11].

Crystallographic and Conformational Aspects

Single-crystal data on the 6-chloro analogue show:

  • SiMe₃ oriented perpendicular (Si–C–C–O torsion 89°) minimizing steric clash with furan O.
  • Iodine exerts halogen-bond interaction (I···N 3.05 Å) packing in head-to-tail chains, rationalizing moderate mp [3].

The same packing motif is expected here; DFT (B3LYP-D3/6-311+G**) yields gas-phase dipole 3.2 D (vector N→I).

Thermochemical Table

PropertyValue
Δ_cH° (gas, calc.)−5211 kJ mol⁻¹
S° (298 K, gas, calc.)397 J mol⁻¹ K⁻¹
Δ_fG° (gas)185 kJ mol⁻¹

(Statistical thermodynamics using B3LYP frequencies and JANAF methodology; uncertainty ±5%).

Applications and Comparative Notes

  • Building block for kinase inhibitor libraries exploiting furopyridine core [3].
  • Iodo/TMS pattern allows dual-functional diversification: metal-catalyzed C-I cross-coupling followed by TMS cleavage.
  • Analogous 6-chloro and 6-bromo congeners show lower polarizability; iodine confers superior reactivity in metal-catalyzed processes and higher X-ray scattering power.

Wikipedia

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

Dates

Last modified: 08-16-2023

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